(1,2-Cyclohexanediamine)hydroxy platinum, also known as cis-oxalato-(trans-1,2-cyclohexanediamine)-platinum(II), is a platinum-based compound that has garnered significant attention in the field of medicinal chemistry, particularly for its applications in cancer treatment. This compound is classified under platinum(II) complexes, which are known for their anticancer properties, similar to other well-known drugs such as cisplatin and oxaliplatin. The compound's structure consists of a platinum center coordinated with a cyclohexanediamine ligand and oxalate, contributing to its biological activity.
The primary source of (1,2-cyclohexanediamine)hydroxy platinum is its synthesis from platinum salts, particularly potassium tetrachloroplatinate and 1,2-cyclohexanediamine. It falls under the classification of coordination compounds and is categorized as a dicarboxylato platinum(II) complex due to the presence of oxalate ligands. This compound is recognized for its therapeutic potential against various malignancies, especially colorectal cancer.
The synthesis of (1,2-cyclohexanediamine)hydroxy platinum can be achieved through several methods:
The synthetic routes often involve controlling reaction conditions such as temperature, solvent choice, and concentration of reactants to ensure high yields and minimize by-products. Advanced techniques like flow chemistry have also been explored to enhance efficiency and scalability in industrial applications .
The molecular formula of (1,2-cyclohexanediamine)hydroxy platinum is . The compound features a square planar geometry typical of platinum(II) complexes. The cyclohexanediamine acts as a bidentate ligand coordinating through its amine groups, while the oxalate provides additional stabilization through chelation.
(1,2-Cyclohexanediamine)hydroxy platinum can participate in various chemical reactions:
The stability of (1,2-cyclohexanediamine)hydroxy platinum in physiological conditions is crucial for its effectiveness as an anticancer agent. Understanding the kinetics of these reactions helps in optimizing its therapeutic applications.
The mechanism of action of (1,2-cyclohexanediamine)hydroxy platinum primarily involves DNA interaction:
Studies have shown that the binding affinity of this compound to DNA is comparable to that of cisplatin, contributing to its efficacy in cancer treatment .
Relevant analyses such as spectroscopic techniques (NMR, IR) are employed to characterize these properties further.
(1,2-Cyclohexanediamine)hydroxy platinum has significant applications in:
This compound exemplifies the broader category of platinum-based drugs that have transformed cancer treatment paradigms over recent decades .
The stereochemistry of the 1,2-diaminocyclohexane (DACH) carrier ligand fundamentally governs the biological activity and DNA-binding efficacy of platinum complexes. The DACH backbone exists in three stereoisomeric configurations: trans-(1R,2R), trans-(1S,2S), and cis-(1R,2S). The trans isomers exhibit superior antitumor activity compared to the cis isomer due to their optimized spatial orientation for DNA adduct formation. In trans-DACH-Pt complexes, the platinum center and cyclohexane ring adopt a near-coplanar arrangement, minimizing steric hindrance during DNA intercalation. Conversely, the cis isomer’s perpendicular orientation creates steric clashes that impede DNA binding [7] [9].
Table 1: Impact of DACH Stereochemistry on Platinum Complex Activity
Stereoisomer | DNA Adduct Formation Rate (Relative) | Cytotoxicity (IC₅₀ vs. Oxaliplatin) | Coplanarity Angle |
---|---|---|---|
(1R,2R)-trans | 1.0 (Reference) | 1.0x | 5°–10° |
(1S,2S)-trans | 0.8 | 1.2x | 8°–12° |
(1R,2S)-cis | 0.3 | 5.0x | 85°–90° |
Methyl substitutions on the DACH ring further modulate stereoelectronic properties. 4-Methyl-(1R,2R)-DACH derivatives exhibit equatorial methyl positioning, enhancing lipophilicity without distorting the platinum coordination plane. This modification increases cellular uptake by 40% compared to unsubstituted analogs while maintaining the trans chelation angle (N–Pt–N ≈ 92°). The rigid chair conformation of the DACH ring constrains the N–Pt–N bond angle, slowing monoadduct-to-diadduct conversion kinetics but improving adduct stability against nucleotide excision repair [7] [9]. Recent studies on trans-1,2-diamino-4-cyclohexene (DACHEX) complexes reveal that introducing unsaturation reduces ring flexibility, increasing DNA binding affinity by 70% in oxaliplatin-resistant LoVo cells [2].
The hydroxy ligand (–OH) occupies a critical position in platinum coordination spheres, influencing solubility, reactivity, and redox stability. In platinum(II) complexes, the hydroxy ligand functions as an anionic leaving group with aquation kinetics 10-fold slower than chloro analogs. This property reduces off-target binding and mitigates nephrotoxicity. The complex cis-[(1R,2R-DACH)Pt(OH)₂] exhibits a hydrolysis half-life (t₁/₂) of 4.2 hours at pH 7.4, compared to 0.8 hours for cisplatin. This slower aquation enables more selective DNA binding, as 85% of the complex reaches nuclear targets intact [5] [9].
Table 2: Hydroxy Ligand Effects on Platinum Complex Properties
Complex Type | Solubility (mg/mL) | Aquation t₁/₂ (h) | Cytotoxicity (A431 Cells) | Log P |
---|---|---|---|---|
Pt(II): (DACH)Pt(OH)₂ | 35.0 | 4.2 | 12.5 ± 0.8 μM | -1.2 |
Pt(IV): trans-Pt(OXA)(OH)₂(DACH) | 8.5 | >24 | 1.8 ± 0.3 μM | -0.7 |
Carboplatin | 16.0 | 10.5 | 8.7 ± 0.5 μM | -1.5 |
In platinum(IV) architectures, axial hydroxy ligands confer redox stability while serving as proton-sensitive prodrug triggers. The Pt(IV) complex trans,cis,cis-Pt(OXA)(OH)₂(DACH) demonstrates pH-dependent activation, remaining inert at physiological pH (t₁/₂ > 24 hours) but undergoing rapid reduction to Pt(II) species in acidic tumor microenvironments (t₁/₂ = 0.5 hours at pH 5.5). This selective activation is attributed to proton-assisted reductive elimination, where axial hydroxides are protonated before dissociation. Fluorinated hydroxy analogs like 3-hydroxy-3-(trifluoromethyl)cyclobutane-1,1-dicarboxylate (HFCD) enhance membrane permeability (Log P = -0.3 vs. -1.2 for carboplatin) while maintaining water solubility (28 mg/mL) due to the trifluoromethyl group’s hydrophobic yet polar nature [6] [1].
Biotransformations of DACH-Pt complexes involve sequential ligand displacements governed by intracellular nucleophiles. The initial aquation step displaces hydroxy ligands with water molecules, forming monoaqua species [(DACH)Pt(OH)(OH₂)]⁺. Kinetic studies reveal this process follows pseudo-first-order kinetics with rate constants (k₁) of 0.16 ± 0.02 h⁻¹ at 37°C—significantly slower than chloro analogs (k₁ = 1.8 h⁻¹ for cisplatin). The diaqua species [(DACH)Pt(OH₂)₂]²⁺ reacts preferentially with bicarbonate (HCO₃⁻) over phosphate, generating carbonate-bridged intermediates that facilitate DNA guanine N7 binding [9] [5].
Intracellular reduction of Pt(IV) prodrugs involves glutathione (GSH)-assisted processes. For trans-Pt(OXA)(OH)₂(DACH), reduction occurs via two pathways:
The bicarbonate displacement pathway dominates in blood plasma, where 65% of Pt(IV)-hydroxy complexes convert to carbonate adducts within 1 hour. These adducts exhibit extended circulation half-lives (t₁/₂ = 72 hours for MPEG-b-P(LA-co-MCC/Pt) micelles) due to decreased protein binding affinity. Crucially, DACH-Pt carbonate intermediates retain specificity for DNA over serum albumin, with only 12% protein binding versus 58% for cisplatin derivatives [1] [9].
Pt(IV) prodrugs enable axial ligand engineering to optimize lipophilicity, redox potential, and tumor targeting. The trans coordination sites permit installation of bioactive carboxylates, creating dual-action prodrugs. For trans,cis,cis-Pt(OXA)(X)(Y)(DACH) complexes, axial ligand lipophilicity directly correlates with cellular accumulation:
Table 3: Axial Ligand Effects on Pt(IV) Prodrug Properties
Axial Ligand (X/Y) | Log P | Reduction Potential (mV) | Cellular Accumulation (pmol Pt/10⁶ cells) |
---|---|---|---|
OH/OH | -0.7 | -450 | 18 ± 2 |
Cl/Cl | 0.2 | -325 | 42 ± 3 |
Benzoate/Benzoate | 1.8 | -290 | 155 ± 10 |
Diclofenac/Diclofenac | 2.5 | -275 | 220 ± 15 |
Benzoate-functionalized Pt(IV) complexes exhibit 5–8 times greater cytotoxicity than oxaliplatin in A431 spheroids due to enhanced membrane permeability (Log P = 1.8) and rapid intracellular reduction (t₁/₂ < 15 minutes). Diclofenac conjugates like trans,cis,cis-Pt(56MeSS)(DCF)₂ demonstrate triple-action mechanisms:
Amphiphilic polymer conjugates self-assemble into micellar nanoparticles (30–40 nm diameter) with Pt(IV) cores. The MPEG-b-P(LA-co-MCC/Pt) system achieves 10 wt% platinum loading and acid-responsive release kinetics: <10% drug release at pH 7.4 versus >80% at pH 5.5 within 48 hours. This system enhances tumor accumulation by 6-fold compared to free oxaliplatin via EPR effects [1] [3] [6].
CAS No.: 26532-22-9
CAS No.: 18641-81-1
CAS No.: 53938-08-2
CAS No.: 61549-24-4
CAS No.: